4-Cyclobutoxy-2,6-dimethoxypyrimidine
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Overview
Description
4-Cyclobutoxy-2,6-dimethoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids. This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a cyclobutoxy group at the 4 position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2,6-dimethoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and cyclobutoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
4-Cyclobutoxy-2,6-dimethoxypyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Cyclobutoxy-2,6-dimethoxypyrimidine can be compared with other similar compounds, such as:
2-Amino-4,6-dimethoxypyrimidine: Similar structure but with amino groups instead of cyclobutoxy groups.
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Contains chloro and methylthio groups instead of cyclobutoxy and methoxy groups.
4,6-Dimethoxypyrimidine-2-carbonitrile: Contains a carbonitrile group instead of a cyclobutoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-cyclobutyloxy-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C10H14N2O3/c1-13-8-6-9(12-10(11-8)14-2)15-7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
MNAPRIISAVFKIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)OC2CCC2 |
Origin of Product |
United States |
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